molecular formula CH4CuO3S B1587584 Copper methane sulfonate CAS No. 54253-62-2

Copper methane sulfonate

Cat. No.: B1587584
CAS No.: 54253-62-2
M. Wt: 159.65 g/mol
InChI Key: SDFNZYMSEOUVIF-UHFFFAOYSA-N
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Description

Copper methanesulfonate is a chemical compound with the formula Cu(CH₃SO₃)₂. It is a copper salt of methanesulfonic acid and is known for its high solubility in water and its use in various industrial and scientific applications. This compound is particularly valued in the field of electroplating and as a catalyst in organic reactions due to its stability and efficiency.

Mechanism of Action

Target of Action

Copper Methane Sulfonate, a compound known for its chemical characteristics, is primarily used in surface treatment for acid copper plating . The primary targets of this compound are the metal surfaces that require plating or coating . The compound interacts with these surfaces to facilitate the deposition of copper, thereby enhancing the properties of the treated surfaces .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the metal surfaces. The compound acts as an electrolyte, facilitating the electrodeposition of copper onto these surfaces . The structure of the alkyl group of methanesulfonate esters, which includes this compound, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This interaction results in the deposition of copper, altering the properties of the metal surface .

Biochemical Pathways

This compound affects the biochemical pathways involved in the oxidation of methane. Methane sulfonate esters, including this compound, are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . This reaction is part of the pathway by which these cells oxidize methane to carbon dioxide .

Pharmacokinetics

It’s known that the compound is used in surface treatment processes, suggesting that it is primarily distributed on the surface of materials rather than being absorbed or metabolized by biological systems

Result of Action

The result of this compound’s action is the deposition of copper onto metal surfaces . This deposition alters the properties of the treated surfaces, enhancing their performance in various applications . On a molecular level, the compound’s action involves the fission of alkyl-oxygen bonds in methanesulfonate esters .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s efficacy in depositing copper onto metal surfaces can be affected by the properties of the surfaces themselves

Biochemical Analysis

Biochemical Properties

Copper Methane Sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the activity of methane-oxidizing bacteria . These bacteria secrete a small copper-binding peptide, methanobactin, to acquire copper when copper conditions are low . The variations in the structures of methanobactins influence copper metabolism and species selection .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in methane-oxidizing bacteria, copper uptake and the switchover from using the iron-containing soluble MMO to the copper-containing particulate enzyme is faster when mediated by the native methanobactin . This suggests that the amino acid sequence is important for the interaction of methanobactins with receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in combination with hydrogen peroxide, it yields strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, researchers have used copper nanoclusters to transform carbon dioxide from the atmosphere into methane . Over time, any methane used can be captured and “recycled” back into methane, creating a closed “carbon loop” that does not emit new carbon dioxide into the atmosphere .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Tricaine Methane Sulfonate (MS-222) is a widely used anesthetic for poikilotherms, including fish . The optimal dose of MS-222 is defined as the minimal dose that could induce stage III anesthesia in less than 5 minutes, sustain stage III for 3 minutes, and regain equilibrium within 5 minutes in the recovery tank .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it plays a role in the metabolic pathways of methane-oxidizing bacteria . These bacteria utilize methane as the only source of carbon, and the copper-containing particulate enzyme is the most widespread and efficient methane monooxygenase .

Subcellular Localization

The subcellular localization of proteins and enzymes provides key information for understanding complex metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper methanesulfonate can be synthesized through the reaction of copper oxide or copper carbonate with methanesulfonic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{CuO} + 2\text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Cu(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, copper methanesulfonate is produced by dissolving copper metal in methanesulfonic acid. The process involves careful control of temperature and concentration to ensure complete dissolution and formation of the desired product. The resulting solution is then purified and concentrated to obtain copper methanesulfonate in its desired form.

Types of Reactions:

    Oxidation: Copper methanesulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced to metallic copper using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Copper methanesulfonate can participate in substitution reactions where the methanesulfonate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Various ligands depending on the desired product.

Major Products:

    Oxidation: Copper(II) oxide or other copper oxides.

    Reduction: Metallic copper.

    Substitution: Copper complexes with different ligands.

Scientific Research Applications

Copper methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring a stable and efficient copper source.

    Biology: Investigated for its potential use in biological systems due to its solubility and stability.

    Medicine: Explored for its antimicrobial properties and potential use in medical treatments.

    Industry: Widely used in electroplating processes to deposit copper on various substrates, providing a smooth and uniform coating.

Comparison with Similar Compounds

  • Copper sulfate
  • Copper chloride
  • Copper nitrate

Properties

IUPAC Name

copper;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVKCJAIJZTAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6CuO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00890882
Record name Methanesulfonic acid, copper(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54253-62-2
Record name Methanesulfonic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, copper(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(II) methanesulfonate
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Record name Copper methanesulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper methane sulfonate
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Copper methane sulfonate
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Copper methane sulfonate
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Copper methane sulfonate
Reactant of Route 5
Copper methane sulfonate
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Copper methane sulfonate
Customer
Q & A

Q1: What is the molecular formula and weight of copper methanesulfonate?

A1: The molecular formula of copper methanesulfonate is Cu(CH3SO3)2. Its molecular weight is 251.71 g/mol.

Q2: What spectroscopic techniques are used to characterize copper methanesulfonate?

A2: Copper methanesulfonate has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA). [, ] FT-IR helps identify characteristic functional groups, while TGA provides information about thermal stability and the presence of water molecules. [, ]

Q3: How many water molecules are present in hydrated copper methanesulfonate?

A3: Hydrated copper methanesulfonate contains four molecules of crystallization water, confirmed through TGA studies. []

Q4: What is the primary application of copper methanesulfonate in organic synthesis?

A4: Copper methanesulfonate is widely recognized as an efficient Lewis acid catalyst for esterification reactions. [, , , , , , , , , ] It facilitates the formation of esters from carboxylic acids and alcohols.

Q5: How does copper methanesulfonate compare to other Lewis acid catalysts in esterification reactions?

A5: Studies have shown that copper methanesulfonate exhibits superior catalytic activity compared to traditional Lewis acids like copper sulfate, copper chloride, cupric nitrate, and copper acetate. [, , , , , ] This higher activity is attributed to the presence of the methanesulfonate anion. []

Q6: Can you provide examples of specific esters synthesized using copper methanesulfonate as a catalyst?

A6: Copper methanesulfonate has been successfully employed in synthesizing various esters, including isoamyl acetate, [] butyl acetate, [] benzyl butyrate, [] isoamyl butyrate, [] isoamyl propionate, [] butyrate, [] tri(2-ethylhexyl) citrate, [] n-butyl cinnamate, [] citral 1,2-propanediol acetal, [] and isopropyl chloroacetate. [, ]

Q7: Is copper methanesulfonate a reusable catalyst?

A7: Yes, one of the significant advantages of copper methanesulfonate is its reusability. [, , , , , , , ] It can be easily separated from the reaction mixture through simple phase-separation and reused multiple times without significant loss in catalytic activity.

Q8: How does water affect the catalytic activity of copper methanesulfonate?

A8: While copper methanesulfonate is water-tolerant, excessive water in the reaction medium can lead to its precipitation, potentially impacting its catalytic efficiency. [] Removing water during the reaction can help maintain its activity and facilitate separation.

Q9: Are there any studies exploring the synergistic effects of copper methanesulfonate with other compounds?

A9: Yes, research indicates that combining copper methanesulfonate with acetic acid creates a novel catalytic system with enhanced chemoselectivity in converting aldehydes to acylals. [, , , ] This synergistic effect is attributed to the “double activation” of Brønsted–Lewis acid catalysis on aldehydes. []

Q10: What materials are compatible with copper methanesulfonate?

A10: Copper methanesulfonate has demonstrated compatibility with various substrates and materials relevant to its applications. For instance, it has been successfully used in electroplating processes on conductive base materials like copper and silicon nitride. [, , , ] It has also been studied in the context of micro-bumps solder joints on small-sized copper substrates. []

Q11: Are there any specific applications of copper methanesulfonate in microelectronics?

A11: Yes, copper methanesulfonate shows promise in microelectronics, particularly in through-silicon via (TSV) technology. [, , ] Its use in bottom-up copper electroplating facilitates void-free filling of TSV vias, crucial for wafer-level MEMS vacuum packaging. [, ]

Q12: Has copper methanesulfonate been explored for applications beyond catalysis?

A12: Research on copper methanesulfonate extends beyond its catalytic applications. It has been investigated as a potential component in decorative copper-zinc alloy plating solutions. [] This suggests its potential utility in surface finishing and coating technologies.

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